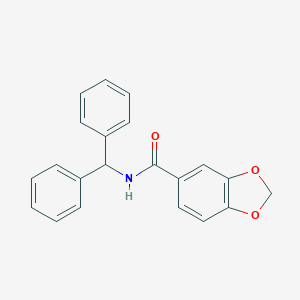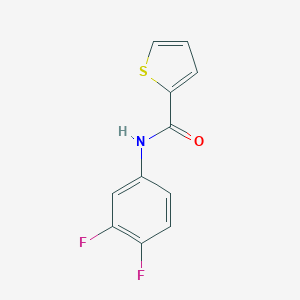
N-(3,4-difluorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. It is an important compound in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)thiophene-2-carboxamide involves the inhibition of key enzymes and signaling pathways involved in various diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of protein kinase C (PKC), which plays a crucial role in the proliferation and survival of cancer cells. Furthermore, it modulates the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)thiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells by modulating the activity of key signaling pathways involved in cell growth and survival. Furthermore, it has been shown to reduce oxidative stress and modulate the levels of neurotransmitters, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its potent anti-inflammatory, anticancer, and neuroprotective activities, which make it a promising candidate for drug discovery. Additionally, it has been shown to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, the limitations of using N-(3,4-difluorophenyl)thiophene-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-difluorophenyl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and the identification of its target molecules and pathways may provide insights into the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)thiophene-2-carboxamide can be achieved by reacting 3,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting the activity of key enzymes and signaling pathways involved in these diseases. Additionally, it has also been shown to possess neuroprotective effects by modulating the levels of neurotransmitters and reducing oxidative stress.
Eigenschaften
Produktname |
N-(3,4-difluorophenyl)thiophene-2-carboxamide |
|---|---|
Molekularformel |
C11H7F2NOS |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
N-(3,4-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7F2NOS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
InChI-Schlüssel |
XADMDDBIOXLYLU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
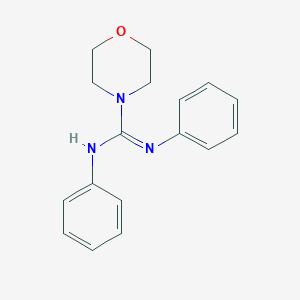
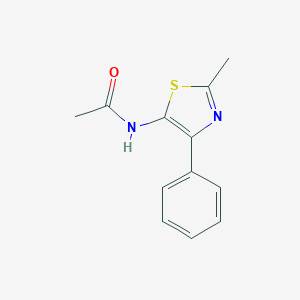
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
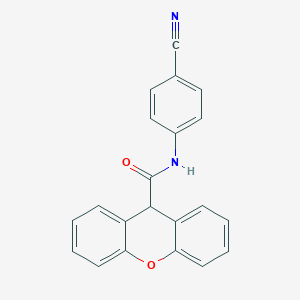
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
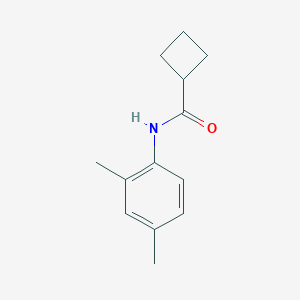
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
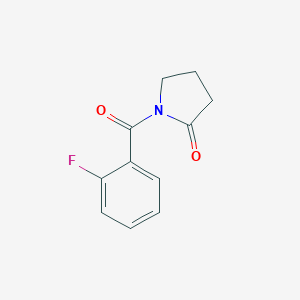
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
